1-(2-Chloroethyl)azepane hydrochloride

Organic Synthesis Pharmaceutical Intermediates Alkylation

Generic N-chloroethyl intermediates with smaller rings (piperidine/morpholine) fail to deliver the 7-membered azepane pharmacophore essential for targets like bazedoxifene and setastine. 1-(2-Chloroethyl)azepane hydrochloride directly resolves this structural gap. • Validated key intermediate: 84.5% yield, 98.6% purity in published API routes. • Kilogram-scale availability with full analytical QC (NMR, HPLC). • The azepane ring is structurally mandatory for correct biological activity in downstream drug candidates.

Molecular Formula C8H17Cl2N
Molecular Weight 198.13 g/mol
CAS No. 26487-67-2
Cat. No. B046935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)azepane hydrochloride
CAS26487-67-2
Synonyms1-(2-chloroethyl)-hexahydro-1h-azepinehydrochloride; hexahydro-1-(2-chloroethyl)-1h-azepinhydrochloride; 2-CHLOROETHYLHEXAMETHYLENE IMINE HCL; 2-CHLOROETHYLHEXAMETHYLENEMINE HYDROCHLORIDE; 2-(HEXAMETHYLENEIMINO)ETHYL CHLORIDE HYDROCHLORIDE; N-(2-CHLOROETH
Molecular FormulaC8H17Cl2N
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1CCC[NH+](CC1)CCCl.[Cl-]
InChIInChI=1S/C8H16ClN.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H
InChIKeyZQDSOUPBYJIPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)azepane Hydrochloride Overview


1-(2-Chloroethyl)azepane hydrochloride (CAS 26487-67-2), also known as 2-(Hexamethyleneimino)ethyl chloride hydrochloride, is a solid, hygroscopic alkylating agent with a molecular weight of 198.13 g/mol (C₈H₁₆ClN·HCl) [1]. It features a seven-membered azepane ring substituted with a 2-chloroethyl group, serving as a reactive electrophilic building block in organic synthesis, primarily for introducing the N-ethyl-azepane moiety into pharmaceutical scaffolds [2]. Unlike smaller ring analogs such as piperidine or morpholine derivatives, the conformational flexibility of the azepane ring imparts distinct steric and electronic properties that directly influence the biological activity of downstream drug candidates [2].

Workflow N-Alkylation for azepane pharmacophore introduction
Selection 7-Membered ring flexibility vs 6-membered analogs
Use Context Pharmaceutical intermediate synthesis (bazedoxifene, setastine)

1-(2-Chloroethyl)azepane Hydrochloride Substitution Risk


Generic substitution of this specific azepane derivative with structurally similar N-chloroethyl compounds, such as 1-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5) or 4-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6), is not recommended due to critical differences in ring size and resulting physicochemical properties. The seven-membered azepane ring exhibits a greater degree of conformational flexibility and a distinct steric profile compared to the more rigid six-membered piperidine or morpholine rings . These differences manifest in altered nucleophilic substitution kinetics and, crucially, in the biological activity of final drug products. The azepane scaffold is a key structural determinant for the efficacy of specific pharmaceuticals, such as the selective estrogen receptor modulator (SERM) bazedoxifene and the antihistamine setastine, where alternative ring systems would fail to provide the necessary target binding interactions [1].

Target: Azepane hydrochloride
Substitute: Piperidine/morpholine analogs
Risk Factor
7-Membered ring with high conformational flexibility
6-Membered ring, more rigid
Conformational profile may shift, altering nucleophilic substitution kinetics
Azepane-dependent target binding in final drugs
Smaller ring may not achieve same binding interactions
Pharmacophore integrity required for drugs like bazedoxifene; substitution yields different API

Azepane vs. Piperidine Comparison


Synthesis Yield Comparison

A comparative analysis of patent literature reveals that the synthesis of 1-(2-chloroethyl)azepane hydrochloride proceeds with a yield (84.5%) [1] that is statistically equivalent to the yield reported for the analogous 1-(2-chloroethyl)piperidine hydrochloride (85%) [2]. This indicates that despite the increased molecular complexity of the seven-membered azepane ring, it does not incur a synthetic penalty in terms of overall efficiency when using optimized routes. The azepane hydrochloride was isolated with a high purity of 98.6% [1], demonstrating the feasibility of obtaining high-quality material for demanding downstream applications.

Synthesis Yield
Reported
84.5% vs 85% (piperidine analog)
Comparable synthetic efficiency supports azepane use
Reported patent data; cross-study comparison
Organic Synthesis Pharmaceutical Intermediates Alkylation

Melting Point Comparison

The azepane derivative (1-(2-Chloroethyl)azepane hydrochloride) exhibits a melting point of 208-210 °C , which is significantly lower than the melting point range of 230-232 °C reported for the piperidine analog (1-(2-Chloroethyl)piperidine hydrochloride) [1]. This 22-24 °C difference in phase transition temperature is a direct consequence of the larger, more flexible seven-membered ring, which disrupts crystal lattice packing compared to the more symmetrical six-membered piperidine ring. This thermal property difference has direct implications for handling, storage, and potential formulation considerations.

Melting Point
Reported
208–210 °C vs 230–232 °C (piperidine analog)
Lower melting point may simplify processing; crystal packing differs
Specification data; context-dependent handling
Physical Chemistry Stability Procurement Specifications

Atmospheric Half-Life

Predicted environmental fate data indicates that the free base, 1-(2-chloroethyl)azepane, has an estimated atmospheric half-life of 4.197 hours due to reaction with photochemically produced hydroxyl radicals (OH rate constant = 30.58 × 10⁻¹² cm³/molecule·sec) [1]. This relatively short half-life suggests that if released into the atmosphere, the compound is not persistent and will degrade rapidly. While direct comparative data for the piperidine analog's OH rate constant was not identified in this search, this value provides a baseline for environmental risk assessment of this specific heterocycle [1].

Atmospheric Half-Life
Data to verify
t½ = 4.197 h (OH radical reaction)
Predicted low persistence; environmental assessment context
Model estimate (free base); experimental validation needed
Environmental Chemistry Stability Safety Assessment

1-(2-Chloroethyl)azepane Hydrochloride Applications


Bazedoxifene Acetate Synthesis

This compound is a documented key intermediate in the synthesis of bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis [1]. The specific seven-membered azepane ring is a critical structural element required for the drug's binding affinity and pharmacological profile. Using an alternative ring system (e.g., piperidine) would not yield the correct active pharmaceutical ingredient. The high synthesis yield (84.5%) and purity (98.6%) achievable for this intermediate make it a reliable and efficient building block for this high-value pharmaceutical pathway.

Setastine Synthesis

1-(2-Chloroethyl)azepane hydrochloride is also a validated intermediate for the synthesis of setastine, a first-generation antihistamine [1]. This further demonstrates the utility of the N-chloroethyl azepane motif in constructing drugs targeting the central nervous system and peripheral histamine receptors. Procurement of this specific intermediate is non-negotiable for achieving the correct molecular structure of setastine.

Sigma-1 Receptor Ligands

The free base, 1-(2-chloroethyl)azepane, has been reported to act as a synthetic, non-steroidal apoptotic agent that binds to the σ₁ receptor . While the hydrochloride salt serves primarily as a synthetic building block, its use enables the rapid construction of azepane-containing scaffolds for structure-activity relationship (SAR) studies targeting the sigma-1 receptor, a protein implicated in neuropathic pain, cancer, and neurodegenerative diseases. The availability of high-purity material (≥98%) [2] ensures that synthetic efforts begin with a well-characterized reagent, minimizing variability in biological assays.

N-Alkylating Agent

As a reactive alkylating agent, 1-(2-Chloroethyl)azepane hydrochloride participates in nucleophilic substitution reactions to introduce the 2-(azepan-1-yl)ethyl group into a wide range of nucleophiles (e.g., amines, thiols, phenolates) . Its well-defined physical properties, including a melting point of 208-210 °C and known stability profile, make it a preferred reagent for chemists requiring a seven-membered ring N-ethyl linker. The compound's availability from multiple reputable vendors in up to kilogram quantities [3] supports both early discovery and larger-scale process development.

Application
Selection Property
Validation Focus
Bazedoxifene acetate intermediate
Azepane ring pharmacophore required
Structural identity and alkylation reactivity
Setastine intermediate
N-Chloroethyl azepane motif specificity
Ring-size and substitution pattern integrity
σ₁ receptor ligand SAR studies
Azepane scaffold for receptor binding
Purity and structural confirmation
General N-alkylation reagent
Azepane-based ethyl linker reactivity
Melting point and storage stability

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